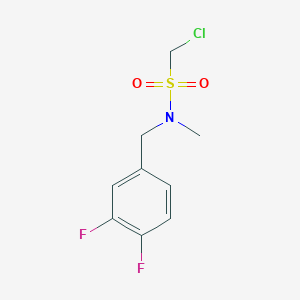
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide is a synthetic organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
The synthesis of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3,4-difluorobenzyl intermediate. This can be achieved through the halogenation of a suitable benzyl precursor using fluorinating agents under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the reaction of the chloro-difluorobenzyl intermediate with methanesulfonamide. This step typically requires the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The chloro and difluorobenzyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can be compared with other sulfonamide compounds, such as:
1-Chloro-n-(2,3-difluorobenzyl)-n-methylmethanesulfonamide: Similar structure but with different fluorine substitution pattern, leading to variations in chemical properties and biological activity.
1-Chloro-n-(3,4-dichlorobenzyl)-n-methylmethanesulfonamide: Contains additional chloro groups, which may affect its reactivity and interactions with biological targets.
1-Chloro-n-(3,4-difluorobenzyl)-n-ethylmethanesulfonamide: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10ClF2NO2S |
|---|---|
Peso molecular |
269.70 g/mol |
Nombre IUPAC |
1-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H10ClF2NO2S/c1-13(16(14,15)6-10)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 |
Clave InChI |
DKVGKCGVKTZSKD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=C(C=C1)F)F)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


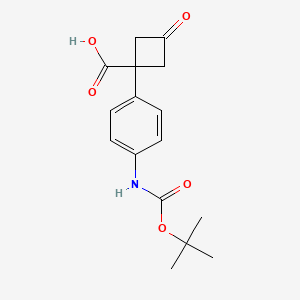
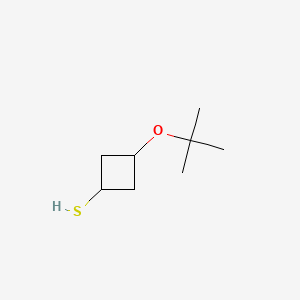
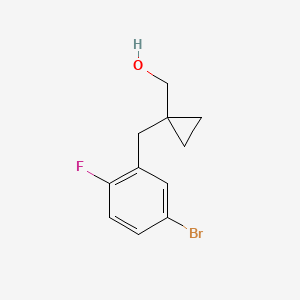

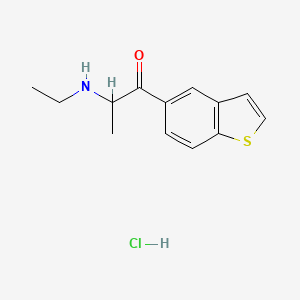
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)
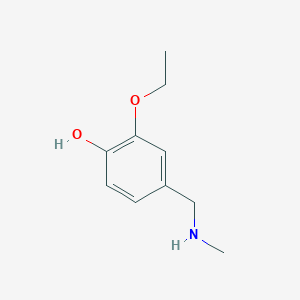


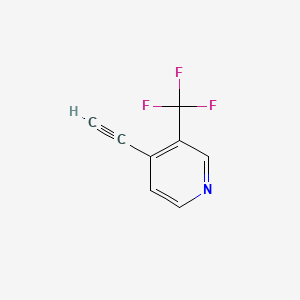
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
